Altenuene

Übersicht

Beschreibung

Altenuene is a natural product belonging to the class of organic compounds with polycyclic structures. This compound is characterized by its yellow crystalline appearance and solubility in organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of altenuene has been optimized from literature procedures. One notable method involves the use of Suzuki coupling reactions to achieve the synthesis of both this compound and its stable isotope-labeled derivatives . The reaction conditions typically involve the use of a boronate, triethylamine, and a palladium catalyst in a tetrahydrofuran-water mixture at elevated temperatures .

Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Alternaria fungi under controlled conditions. The fungi are grown in suitable media, and the mycotoxins are extracted using solvent extraction methods followed by purification using high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Altenuen durchläuft verschiedene chemische Reaktionen, darunter Oxidations- und Substitutionsreaktionen. Das elektrochemische Verhalten der Verbindung wurde untersucht, wobei sich ein komplexer Reaktionsmechanismus zeigte, der mehrere Elektronentransfers umfasst .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Altenuen verwendet werden, umfassen Brom für die Post-Column-Derivatisierung in der Flüssigkeitschromatographie . Die Reaktionen werden typischerweise in Methanol-Wasser-Mischungen durchgeführt, die Natriumnitrat und Natriumbromid enthalten .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Altenuen gebildet werden, umfassen seine Derivate wie Isoaltenuen und 5'-Epialtenuen .

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Altenuene is primarily recognized for its toxicological properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving HCT116 cell lines, this compound demonstrated an IC50 value of 3.13 µM, suggesting its potential as a lead compound for developing new anti-tumor drugs .

Metabolism and Toxicity

This compound undergoes metabolic transformations in mammals, primarily through hydroxylation reactions. A study utilizing rat liver microsomes identified several metabolites of this compound, including 8-hydroxythis compound and other minor hydroxylated forms. This metabolic pathway indicates the compound's potential toxicity, necessitating further investigation into the toxicological effects of these metabolites .

Food Safety Applications

This compound is frequently detected in food and feed products contaminated by Alternaria fungi. Its presence raises concerns regarding food safety and human health. The development of analytical methods for detecting this compound in various matrices is crucial for monitoring its levels in agricultural products.

Analytical Methods

Recent advancements in analytical chemistry have led to optimized LC-MS/MS methods for the simultaneous detection of multiple Alternaria mycotoxins, including this compound. These methods have been validated for accuracy and precision, enabling reliable monitoring of mycotoxin levels in food products .

| Mycotoxin | Ionization Mode | Precursor (m/z) | Product (m/z) | Dwell (s) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|---|

| This compound | ESI + | 293.00 | 229.00 | 0.016 | 33.0 | 20.0 |

Potential Therapeutic Applications

While traditionally viewed as a harmful compound, the cytotoxic properties of this compound suggest potential therapeutic applications in oncology. Its ability to induce cell death in cancer cells positions it as a candidate for further pharmacological studies.

Case Studies

A notable case study explored the cytotoxic effects of this compound derivatives on various cancer cell lines, indicating that modifications to its structure could enhance its efficacy and selectivity against tumor cells . This area warrants further exploration to develop novel anticancer agents based on this compound.

Wirkmechanismus

The mechanism of action of altenuene involves its interaction with cellular targets, leading to cytotoxic and genotoxic effects. Although the exact molecular targets are not fully elucidated, studies suggest that this compound may inhibit enzymes such as casein kinase 2, which plays a role in various cellular processes . This inhibition can lead to disruptions in cell signaling pathways and induce cytotoxicity.

Vergleich Mit ähnlichen Verbindungen

Altenuen gehört zu einer Gruppe von Mykotoxinen, die von Alternaria-Pilzen produziert werden und Verbindungen wie Alternariol, Alternariolmonomethylether und Tenuazonsäure umfasst . Im Vergleich zu diesen Verbindungen ist Altenuen aufgrund seiner besonderen polycyclischen Struktur und spezifischen biologischen Aktivitäten einzigartig . Weitere ähnliche Verbindungen sind Dihydroaltenuene und Dehydrothis compound, die Derivate von Altenuen mit geringfügigen strukturellen Modifikationen sind .

Biologische Aktivität

Altenuene is a dibenzopyrone derivative primarily isolated from freshwater fungi, particularly within the genus Alternaria. This compound has garnered attention due to its various biological activities, including antimicrobial and phytotoxic properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Derivatives

This compound's chemical structure is characterized by its dibenzopyrone framework, which is pivotal for its biological activities. Recent studies have identified several derivatives of this compound, including dihydroaltenuenes and dehydroaltenuenes, which exhibit varying degrees of biological activity.

| Compound Name | Structure Type | Activity |

|---|---|---|

| This compound | Dibenzopyrone | Antimicrobial, Phytotoxic |

| Dihydrothis compound A | Saturated Derivative | Moderate Antifungal |

| Dihydrothis compound B | Saturated Derivative | Moderate Antifungal |

| Dehydrothis compound A | Unsaturated Derivative | Antimicrobial |

| Dehydrothis compound B | Unsaturated Derivative | Antimicrobial |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In a study conducted by the research group isolating compounds from Alternaria, this compound showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring 18 mm and 20 mm respectively at a concentration of 100 μg/disk . The compound was ineffective against Escherichia coli at the same concentration, indicating a selective antimicrobial profile.

Case Study: Antifungal Properties

In another investigation focusing on antifungal activity, extracts containing this compound derivatives were tested against several fungal strains. The results demonstrated that these extracts exhibited moderate antifungal activity, particularly against pathogenic fungi associated with plant diseases. The effectiveness varied among different derivatives, suggesting that structural modifications could enhance antifungal potency .

Phytotoxicity

This compound has also been reported to possess phytotoxic properties. It can affect plant growth by inhibiting seed germination and root elongation in various species. This phytotoxicity is attributed to its ability to disrupt cellular processes in plants, making it a potential candidate for herbicide development .

The exact mechanism of action of this compound is not fully understood; however, it is believed to involve the disruption of cell membrane integrity in microbial cells and interference with metabolic pathways essential for growth. The compound's ability to induce oxidative stress in target cells has been suggested as a contributing factor to its antimicrobial efficacy .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Eigenschaften

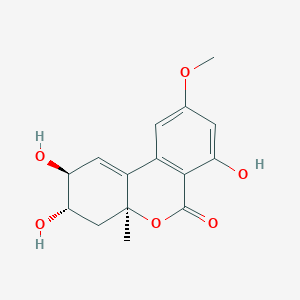

IUPAC Name |

(2S,3S,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-WBIUFABUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891799 | |

| Record name | Altenuene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29752-43-0 | |

| Record name | Altenuene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029752430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altenuene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altenuene from Alternaria sp. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.